molecular formula C17H19NO2 B11181648 N-[(2-methoxyphenyl)methyl]-3,4-dimethylbenzamide

N-[(2-methoxyphenyl)methyl]-3,4-dimethylbenzamide

Cat. No.: B11181648
M. Wt: 269.34 g/mol
InChI Key: MFEHDGURQORCLA-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-3,4-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-methoxyphenylmethyl group and two methyl groups at the 3 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-3,4-dimethylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzoic acid with 2-methoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The choice of reagents and conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of N-[(2-hydroxyphenyl)methyl]-3,4-dimethylbenzamide.

    Reduction: Formation of N-[(2-methoxyphenyl)methyl]-3,4-dimethylbenzylamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methoxyphenyl)methyl]-3,4-dimethylbenzylamine: A reduced form of the original compound with similar structural features.

    N-[(2-hydroxyphenyl)methyl]-3,4-dimethylbenzamide: An oxidized derivative with a hydroxyl group instead of a methoxy group.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A related compound with a different substitution pattern on the benzene ring.

Uniqueness

N-[(2-methoxyphenyl)methyl]-3,4-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and dimethyl substitution on the benzene ring differentiates it from other benzamide derivatives, potentially leading to unique interactions with molecular targets and distinct biological effects.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C17H19NO2/c1-12-8-9-14(10-13(12)2)17(19)18-11-15-6-4-5-7-16(15)20-3/h4-10H,11H2,1-3H3,(H,18,19)

InChI Key

MFEHDGURQORCLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2OC)C

Origin of Product

United States

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